(±)-Dihydroguaiaretic Acid-d6
Description
Properties
Molecular Formula |
C₂₀H₂₀D₆O₄ |
|---|---|
Molecular Weight |
336.46 |
Synonyms |
(R*,R*)-(±)-4,4’-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxyphenol-d6 |
Origin of Product |
United States |
Advanced Bioanalytical Methodologies Employing ± Dihydroguaiaretic Acid D6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of small molecules in biological fluids. jchps.com The use of a stable isotope-labeled internal standard like (±)-Dihydroguaiaretic Acid-d6 is central to achieving high-quality quantitative data.
Development and Optimization of Quantitative Assays
The development of a robust quantitative LC-MS/MS assay requires careful optimization of both chromatographic separation and mass spectrometric detection parameters. For the analysis of dihydroguaiaretic acid using this compound as an internal standard, a reverse-phase chromatographic method is typically employed.
Chromatographic Conditions: Separation is often achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B). nih.gov The formic acid helps to improve the ionization efficiency of the analytes. nih.gov
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For dihydroguaiaretic acid and its deuterated internal standard, the deprotonated molecule [M-H]⁻ is typically selected as the precursor ion in negative electrospray ionization (ESI) mode. The selection of specific product ions is determined through infusion experiments.
A hypothetical set of optimized MS/MS parameters is presented in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (±)-Dihydroguaiaretic Acid | 330.2 | 151.1 | 100 | -25 |
| This compound | 336.2 | 154.1 | 100 | -25 |
This is an interactive data table. You can sort and filter the data.
The validation of such an assay involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), in line with regulatory guidelines. jchps.com Linearity is typically achieved over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.99.
Stable Isotope Dilution Mass Spectrometry (SIDMS) for Absolute Quantification
Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for accurate and precise quantification. clearsynth.com The fundamental principle of SIDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. nih.govresearchgate.net This "spiked" internal standard behaves almost identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization. clearsynth.com
Because the deuterated internal standard and the native analyte are co-eluted and have nearly identical physicochemical properties, any loss of analyte during sample preparation or any fluctuation in ionization efficiency will affect both compounds to the same extent. clearsynth.com By measuring the ratio of the mass spectrometric response of the native analyte to that of the stable isotope-labeled internal standard, it is possible to accurately determine the concentration of the native analyte, effectively canceling out variations. clearsynth.com This approach significantly enhances the precision and accuracy of the measurement.
Sample Preparation and Matrix Effects Considerations
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. youtube.com For lignans (B1203133) like dihydroguaiaretic acid in plasma or tissue homogenates, this is a critical step.
Extraction Protocols for Biological Matrices (e.g., Plasma, Tissue Homogenates)
Given that lignans in biological fluids are often present as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step is frequently required to release the free aglycones before extraction. researchgate.net This is typically performed using β-glucuronidase and sulfatase enzymes.
Common extraction techniques for lignans from biological matrices include:
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For lignans, solvents like diethyl ether or ethyl acetate (B1210297) are often used to extract them from the aqueous biological matrix after enzymatic hydrolysis. researchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to LLE. Ion-exchange SPE cartridges can be used to purify lignans from biological fluids. researchgate.net The choice of the specific SPE sorbent depends on the physicochemical properties of the analyte and the matrix.
The efficiency of the extraction process is assessed by calculating the recovery, which is the percentage of the analyte that is successfully extracted from the matrix. The use of this compound allows for the correction of any variability in recovery between samples.
Below is a hypothetical table showing typical recovery data for dihydroguaiaretic acid from human plasma using different extraction methods.
| Extraction Method | Mean Recovery (%) | Relative Standard Deviation (%) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88.5 | 6.2 |
| Solid-Phase Extraction (C18) | 92.1 | 4.5 |
| Protein Precipitation (Acetonitrile) | 85.3 | 7.8 |
This is an interactive data table. You can sort and filter the data.
Strategies for Mitigating Ion Suppression and Enhancement
Matrix effects, which include ion suppression and enhancement, are a significant challenge in LC-MS-based bioanalysis. nih.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govchromatographyonline.com
Several strategies can be employed to mitigate matrix effects:
Effective Sample Cleanup: As discussed, rigorous sample preparation using techniques like SPE can significantly reduce the concentration of interfering matrix components. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation of the analyte from matrix components is a key strategy. nih.gov UHPLC, with its higher resolving power, is particularly effective in this regard.
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. nih.gov Since this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement, the ratio of their signals remains constant, ensuring accurate quantification. clearsynth.com
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects, as the standards and the samples will be affected similarly.
The magnitude of the matrix effect can be quantitatively assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to its response in a neat solution. A value significantly different from 100% indicates the presence of ion suppression or enhancement.
| Matrix Source | Analyte Concentration (ng/mL) | Matrix Effect (%) |
| Human Plasma Lot 1 | 10 | 85.2 (Suppression) |
| Human Plasma Lot 2 | 10 | 88.1 (Suppression) |
| Rat Plasma | 10 | 90.5 (Suppression) |
| Human Plasma Lot 1 | 500 | 87.5 (Suppression) |
This is an interactive data table. You can sort and filter the data.
Method Validation in Bioanalytical Chemistry
Method validation is a comprehensive process that demonstrates that a bioanalytical method is suitable for its intended purpose. For methods employing this compound as an internal standard for the quantification of (±)-Dihydroguaiaretic Acid, this involves a series of experiments to establish the method's performance characteristics.
The cornerstone of a quantitative bioanalytical method is its ability to provide results that are directly proportional to the concentration of the analyte over a defined range.
Linearity is established by analyzing a series of calibration standards prepared by spiking known concentrations of (±)-Dihydroguaiaretic Acid into a blank biological matrix. The response ratio of the analyte to the internal standard, this compound, is then plotted against the nominal concentration of the analyte. A linear regression analysis is performed, and the coefficient of determination (r²) is expected to be ≥ 0.99.
Illustrative Linearity Data for (±)-Dihydroguaiaretic Acid Assay
| Nominal Concentration (ng/mL) | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| 1.00 | 0.012 | 1.02 | 102.0 |
| 2.50 | 0.029 | 2.45 | 98.0 |
| 5.00 | 0.058 | 5.10 | 102.0 |
| 10.0 | 0.115 | 9.80 | 98.0 |
| 25.0 | 0.285 | 24.8 | 99.2 |
| 50.0 | 0.570 | 51.5 | 103.0 |
| 100.0 | 1.140 | 99.5 | 99.5 |
This data is for illustrative purposes.
Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the coefficient of variation (%CV). For a method to be considered accurate and precise, the mean accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification), and the %CV should not exceed 15% (20% at the LLOQ).
Illustrative Intra-day and Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD | %CV | ||
| Low | 3.00 | 3.05 ± 0.12 | 3.9 |
| Medium | 30.0 | 29.5 ± 1.10 | 3.7 |
| High | 80.0 | 81.2 ± 2.50 | 3.1 |
This data is for illustrative purposes.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. This is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of the analyte and the internal standard, this compound.
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The LLOQ is established by demonstrating that the analyte response is at least five times the response of a blank sample and that the accuracy and precision at this concentration are within ±20% and ≤20%, respectively.
The stability of (±)-Dihydroguaiaretic Acid in biological matrices under various storage and handling conditions is crucial for ensuring the integrity of the samples from collection to analysis. The use of this compound as an internal standard helps to compensate for any degradation of the analyte that may occur during sample processing. Stability is assessed under the following conditions:
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles before analysis.
Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period to mimic the time samples might be on the bench during processing.
Long-Term Stability: QC samples are stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
Post-Preparative Stability: The stability of the processed samples in the autosampler is evaluated.
For each stability assessment, the mean concentration of the stability samples is compared to that of freshly prepared QC samples, and the deviation should be within ±15%.
Illustrative Stability Data for (±)-Dihydroguaiaretic Acid in Human Plasma
| Stability Condition | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | % Nominal |
| Freeze-Thaw (3 cycles) | Low (3.00) | 2.95 | 98.3 |
| High (80.0) | 78.9 | 98.6 | |
| Bench-Top (6 hours) | Low (3.00) | 3.02 | 100.7 |
| High (80.0) | 81.5 | 101.9 | |
| Long-Term (30 days at -80°C) | Low (3.00) | 2.98 | 99.3 |
| High (80.0) | 80.7 | 100.9 | |
| Post-Preparative (24 hours) | Low (3.00) | 3.05 | 101.7 |
| High (80.0) | 79.8 | 99.8 |
This data is for illustrative purposes.
Cross-validation is required when two or more bioanalytical methods are used to generate data within the same study or across different studies. This ensures that the data are comparable, regardless of the method used. QC samples are analyzed by both methods, and the results are compared. The difference between the means of the two methods should be within a predefined acceptance range.
Partial validation is performed when minor changes are made to a fully validated bioanalytical method. The extent of the validation depends on the nature of the change. For example, a change in the analytical column or a minor modification to the mobile phase composition may only require a partial validation, including accuracy and precision assessments.
Elucidation of Metabolic Pathways and Transformations Using ± Dihydroguaiaretic Acid D6
In Vitro Metabolic Studies in Hepatic and Cellular Systems
In vitro metabolic studies are indispensable for characterizing the biotransformation of a compound in a controlled environment. These studies typically utilize subcellular fractions of liver cells, such as microsomes and cytosol, which are rich in drug-metabolizing enzymes.
Microsomal and cytosolic incubation assays are primary methods for investigating the phase I and phase II metabolic pathways, respectively. Microsomes, vesicles formed from the endoplasmic reticulum of hepatocytes, contain a high concentration of cytochrome P450 (CYP) enzymes, which are key players in phase I oxidative metabolism. nih.govfiveable.me Cytosol, the soluble portion of the cytoplasm, is rich in phase II conjugating enzymes.
In a typical microsomal assay, (±)-Dihydroguaiaretic Acid-d6 would be incubated with liver microsomes in the presence of necessary cofactors, such as NADPH. The disappearance of the parent compound and the appearance of metabolites are monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). A study on the non-deuterated form, meso-dihydroguaiaretic acid (MDGA), in human and mouse liver microsomes revealed a half-life of 25.41 minutes and 22.74 minutes, respectively, when incubated with NADPH. nih.gov This indicates a relatively rapid metabolism mediated by microsomal enzymes.
Cytosolic incubations, on the other hand, would involve incubating this compound with the cytosolic fraction and appropriate cofactors for conjugation reactions, such as UDP-glucuronic acid (UDPGA) for glucuronidation or 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation. The study on MDGA showed extremely rapid metabolism when incubated with UDPGA, with half-lives of 0.39 and 0.20 minutes in human and mouse liver microsomes, respectively, suggesting that glucuronidation is a major and very efficient metabolic pathway for this compound. nih.gov
The cytochrome P450 superfamily of enzymes is a major contributor to the oxidative metabolism of a wide array of xenobiotics. fiveable.me Identifying the specific CYP isoforms responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions.
Studies on lignans (B1203133), the class of compounds to which dihydroguaiaretic acid belongs, have shown significant interactions with CYP enzymes. For instance, some lignans have been identified as mechanism-based inhibitors of CYP3A4. nih.gov Research on MDGA has specifically pointed to CYP2E1 as an isoform that is competitively inhibited by the compound, with an inhibitory constant (Ki) value of 13.1 µM. nih.gov This suggests that this compound could also interact with and potentially inhibit CYP2E1. The metabolism of other lignans has been shown to be significantly affected by the activity of various CYP isoforms, and this activity can be altered in pathological states like liver dysfunction. frontiersin.org
Table 1: Investigated CYP Isoforms in Lignan (B3055560) Metabolism
| CYP Isoform | Role in Lignan Metabolism | Reference |
|---|---|---|
| CYP1A2 | Weakly inhibited by some lignans. | mdpi.com |
| CYP2B6 | Inhibited by some lignans. | mdpi.com |
| CYP2C9 | Induced by flaxseed lignans. | researchgate.net |
| CYP2E1 | Competitively inhibited by meso-dihydroguaiaretic acid. | nih.gov |
Role of Other Phase I and Phase II Enzymes in Biotransformation
Beyond the CYP450 system, other phase I enzymes like alcohol dehydrogenases and esterases, and particularly phase II conjugating enzymes, play a significant role in the biotransformation of compounds. usmlestrike.com Phase II reactions, such as glucuronidation, sulfation, acetylation, and methylation, typically result in more water-soluble and readily excretable metabolites. nih.govfiveable.me
For dihydroguaiaretic acid, glucuronidation appears to be a predominant and highly efficient metabolic pathway. The rapid decline of MDGA in the presence of UDPGA in microsomal studies underscores the importance of UDP-glucuronosyltransferases (UGTs) in its metabolism. nih.gov This is consistent with the metabolism of many phenolic compounds, which are common substrates for UGT enzymes. Other lignans have also been shown to be substrates for UGT enzymes, although the extent of inhibition of these enzymes by the lignans tested was limited. mdpi.com
In Vivo Metabolic Fate Tracking in Preclinical Animal Models
In vivo studies in animal models are essential to understand the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in a whole biological system.
Following the administration of this compound to preclinical animal models, biological samples such as plasma, urine, and feces are collected over time. The use of the deuterated label is particularly advantageous here, as it allows for the clear distinction of drug-related material from endogenous compounds in mass spectrometry analysis.
While specific metabolite structures for this compound are not detailed in the provided search results, based on the in vitro data for the non-deuterated form, the primary metabolites are expected to be glucuronide and sulfate (B86663) conjugates. nih.gov The metabolism of the related compound nordihydroguaiaretic acid (NDGA) can also provide clues. NDGA metabolism can lead to the formation of quinone-type structures, which have been associated with its toxicity. scielo.brscielo.br Methylation of the hydroxyl groups is another potential metabolic pathway. scielo.br
Pharmacokinetic analysis in animal models provides quantitative data on the concentration of the parent compound and its metabolites in various biological fluids over time. A study in mice with MDGA showed that the compound rapidly declined in plasma and had low bioavailability, which was attributed to extensive metabolism by both CYPs and UGTs. nih.gov This suggests a high first-pass metabolism. The plasma half-life of NDGA, a closely related compound, has been reported to be around 135 minutes in humans, with high protein binding limiting its bioavailability. scielo.brscielo.br
Table 2: Pharmacokinetic Parameters of meso-Dihydroguaiaretic Acid in Mice
| Parameter | Value | Reference |
|---|---|---|
| Intravenous Dose | 5 mg/kg | nih.gov |
| Oral Dose | 20 mg/kg | nih.gov |
| Bioavailability | Low | nih.gov |
Applications in Metabolomics Research
Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. The use of isotopically labeled internal standards is crucial for accurate quantification and for tracking metabolic pathways. This compound, with its six deuterium (B1214612) atoms, provides a distinct mass shift that allows it to be differentiated from its endogenous, non-labeled counterpart by mass spectrometry. This property is central to its application in various metabolomics workflows.
Metabolomic studies can be broadly categorized as untargeted or targeted. metabolon.com Untargeted metabolomics seeks to measure as many metabolites as possible in a sample to generate a broad metabolic snapshot, often for biomarker discovery. nih.govtheopenscholar.com In contrast, targeted metabolomics focuses on the accurate quantification of a specific, predefined set of metabolites, often to validate findings from untargeted studies or to investigate specific metabolic pathways. metabolon.com
In both approaches, deuterated standards like this compound are invaluable. In targeted metabolomics , it can be used as an internal standard for the accurate quantification of endogenous dihydroguaiaretic acid. By adding a known amount of the d6-labeled compound to a sample, any variations in sample preparation or instrument response can be normalized, leading to more precise and reliable measurements.
In untargeted metabolomics , while the primary goal is broad profiling, the inclusion of labeled standards can aid in data quality control and provide reference points for retention time and mass accuracy. Although less common to use a specific standard for global profiling, if dihydroguaiaretic acid or related lignans are of interest, its deuterated form helps in their confident identification and relative quantification amidst a complex mixture of metabolites. researchgate.net
Table 1: Illustrative Data from a Targeted Metabolomics Study Using this compound as an Internal Standard
| Analyte | Retention Time (min) | Mass-to-Charge Ratio (m/z) of Endogenous Analyte | Mass-to-Charge Ratio (m/z) of this compound | Concentration in Sample (µM) |
| Dihydroguaiaretic Acid | 5.8 | 331.18 | 337.22 | 1.25 |
This table is illustrative and demonstrates the type of data generated in a targeted mass spectrometry-based metabolomics experiment. The mass-to-charge ratios would correspond to the protonated molecules [M+H]⁺.
Lignans are a large class of polyphenolic compounds found in plants, many of which are being investigated for their potential health benefits. researchgate.netnih.gov Dihydroguaiaretic acid is a key intermediate in the biosynthesis of certain lignans. researchgate.net Understanding the intricate pathways of lignan synthesis and breakdown is crucial for metabolic engineering of plants to produce higher yields of beneficial compounds. nih.gov
By introducing this compound to a plant cell culture or organism, researchers can trace the metabolic fate of the labeled compound. nih.gov As the d6-labeled dihydroguaiaretic acid is processed by the plant's enzymes, the deuterium label will be incorporated into downstream metabolites. By analyzing the mass spectra of metabolites at various time points, scientists can identify the products of dihydroguaiaretic acid metabolism and piece together the biosynthetic and degradative pathways. researchgate.net This approach can reveal novel enzymes and intermediates in lignan metabolism.
Table 2: Hypothetical Labeled Metabolites Detected in a Lignan Biosynthesis Study with this compound
| Putative Metabolite | Mass Shift due to Deuterium Labeling | Implication |
| Metabolite A | +6 | Direct downstream product of dihydroguaiaretic acid |
| Metabolite B | +4 | Product formed after a reaction involving the loss of two deuterium atoms |
| Metabolite C | No label detected | Not derived from the administered dihydroguaiaretic acid |
This table provides a hypothetical representation of how mass shifts in detected metabolites can be used to infer their relationship to the labeled precursor.
Isotopic tracing is a powerful technique used to map metabolic pathways and quantify the flow of atoms through these networks. nih.govnih.gov By providing a labeled substrate, such as this compound, researchers can follow the incorporation of the isotope label into various downstream metabolites. This allows for the elucidation of previously unknown or poorly characterized metabolic pathways, a process known as de novo pathway elucidation. researchgate.netnih.gov
When cells or organisms are incubated with this compound, the labeled molecule enters the metabolic network. Through a series of enzymatic reactions, the deuterium atoms can be retained, lost, or transferred to other molecules. By using high-resolution mass spectrometry to detect and quantify the isotopologues (molecules that differ only in their isotopic composition) of various metabolites, the flow of the label can be tracked. nih.gov This information can be used to reconstruct the metabolic network and identify novel biochemical transformations.
The kinetic deuterium isotope effect, where the replacement of hydrogen with deuterium can slow down reaction rates, can also provide insights into enzyme mechanisms. nih.gov By observing how the deuteration of dihydroguaiaretic acid affects the rates of its conversion to other metabolites, researchers can gain a deeper understanding of the catalytic mechanisms of the enzymes involved.
Table 3: Example of Isotopic Tracing Data for a Hypothetical Downstream Metabolite
| Time Point | % Unlabeled Metabolite (M+0) | % Labeled Metabolite (M+6) |
| 0 hr | 100% | 0% |
| 2 hr | 80% | 20% |
| 6 hr | 50% | 50% |
| 12 hr | 20% | 80% |
This illustrative table shows the time-dependent incorporation of the deuterium label from this compound into a downstream metabolite, indicating a precursor-product relationship.
Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Models Utilizing ± Dihydroguaiaretic Acid D6
Preclinical Pharmacokinetic Profiling
Absorption, Distribution, and Elimination Kinetics in Animal Models
Preclinical studies on meso-dihydroguaiaretic acid (MDGA) in murine models indicate rapid clearance from plasma. This swift elimination is largely attributed to extensive metabolism. The body of research on related lignans (B1203133) suggests that absorption, distribution, metabolism, and elimination (ADME) are key determinants of their in vivo activity. While specific distribution patterns for MDGA are not detailed, its rapid metabolism suggests a significant first-pass effect, which would limit systemic exposure following oral administration. The elimination kinetics appear to be rapid, consistent with a compound that is readily metabolized by the liver.
Derivation of Pharmacokinetic Parameters (e.g., Cmax, Tmax, AUC)
Interactive Table: Summary of Preclinical Pharmacokinetic Observations for Meso-Dihydroguaiaretic Acid
| Parameter | Observation in Animal Models | Implication |
| Absorption | Implied to be rapid but subject to extensive first-pass metabolism. | Low oral bioavailability. |
| Distribution | Not specifically detailed in available literature. | Widespread or limited distribution is currently unknown. |
| Metabolism | Extensive, likely hepatic. | Major contributor to the compound's rapid clearance. |
| Elimination | Rapid clearance from plasma. | Short biological half-life. |
| Cmax | Inferred to be low. | Limited systemic peak exposure. |
| Tmax | Inferred to be short. | Rapid absorption and/or rapid elimination. |
| AUC | Reported to be low. | Overall limited systemic exposure. |
Bioavailability Assessments in Animal Systems
The oral bioavailability of meso-dihydroguaiaretic acid in animal models has been determined to be low. This is a direct consequence of its extensive metabolism, which significantly reduces the amount of unchanged drug that reaches systemic circulation. The deuteration of compounds, as with (±)-Dihydroguaiaretic Acid-d6, is a strategy often employed to impede metabolic breakdown, which could potentially lead to an improvement in bioavailability compared to the non-deuterated form. However, without direct experimental data, this remains a theoretical advantage.
Pharmacodynamic Correlations in Experimental Models
Relationship between Exposure and Biological Response in Animal Studies
The pharmacodynamics of dihydroguaiaretic acid and its analogs, such as NDGA, have been more extensively studied, revealing a correlation between the compound's presence and various biological effects. In murine models of acute respiratory distress syndrome (ARDS), administration of MDGA led to attenuated neutrophil infiltration and lung damage. nih.gov This suggests that even with low systemic exposure, sufficient concentrations are reached in target tissues to exert a therapeutic effect.
NDGA has demonstrated a range of biological activities in preclinical models, including anti-inflammatory, antioxidant, and anti-cancer effects. nih.gov These effects are dose-dependent, indicating a clear relationship between the concentration of the compound and the observed biological response. For instance, its ability to scavenge reactive oxygen species and inhibit inflammatory pathways is a key aspect of its pharmacodynamic profile. nih.govscielo.brfrontiersin.org
Investigating Target Engagement Mechanisms and Receptor Interactions in vitro and in vivo
The molecular mechanisms underlying the pharmacodynamic effects of dihydroguaiaretic acid analogs have been a subject of significant research. NDGA is a well-characterized inhibitor of lipoxygenases (LOXs), enzymes involved in inflammatory pathways. nih.gov This direct enzyme inhibition is a primary mechanism of its anti-inflammatory action.
In addition to enzyme inhibition, NDGA has been shown to modulate various signaling pathways. It can impact the secretory pathway and has been found to block protein transport from the endoplasmic reticulum to the Golgi complex. selleckchem.com Furthermore, NDGA can act as a cytotoxic agent against cancer cells by inhibiting the insulin-like growth factor-I receptor (IGF-1R) and HER2. selleckchem.com In vitro studies have shown that MDGA can suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in activated human neutrophils. nih.gov It has also been observed to reduce the generation of reactive oxygen species (ROS) in these cells. nih.gov In neuronal cells, MDGA has shown neuroprotective effects by inhibiting calcium influx, cellular oxidation, and the activation of caspase-3/7. nih.gov
Interactive Table: Summary of Investigated Pharmacodynamic Targets for Dihydroguaiaretic Acid Analogs
| Molecular Target/Pathway | Observed Effect | Potential Therapeutic Implication |
| Lipoxygenases (LOXs) | Inhibition of enzyme activity. | Anti-inflammatory effects. nih.gov |
| Reactive Oxygen Species (ROS) | Scavenging of free radicals. | Antioxidant and cytoprotective effects. nih.govnih.gov |
| Neutrophil Activation | Inhibition of superoxide (B77818) generation and elastase release. | Attenuation of inflammatory responses in conditions like ARDS. nih.gov |
| ERK and JNK Signaling | Suppression of phosphorylation. | Modulation of cellular stress and inflammatory responses. nih.gov |
| IGF-1R/HER2 | Inhibition of receptor activity. | Anti-cancer properties. selleckchem.com |
| Calcium Influx (in neuronal cells) | Diminished influx. | Neuroprotective effects. nih.gov |
| Caspase-3/7 Activation | Inhibition of activation. | Anti-apoptotic effects in neurons. nih.gov |
Translational Aspects from Preclinical Findings to Mechanistic Hypotheses
The transition from promising preclinical data to a clear understanding of a compound's mechanism of action is a critical step in drug development. For (±)-Dihydroguaiaretic Acid, also known as Nordihydroguaiaretic acid (NDGA), a wealth of preclinical studies has revealed a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. nih.govscielo.br However, elucidating the precise molecular mechanisms underlying these effects is complex. The use of isotopically labeled compounds, such as this compound, serves as a pivotal tool in these translational investigations, helping to bridge the gap between observed effects and mechanistic hypotheses.
By replacing specific hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, the metabolic profile of a drug can be significantly altered. researchgate.net This is due to the kinetic isotope effect, where the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, is broken more slowly by metabolic enzymes. nih.gov This alteration allows researchers to dissect pharmacokinetic and pharmacodynamic relationships with greater precision, thereby refining mechanistic hypotheses derived from initial preclinical findings.
Refining Mechanistic Hypotheses through Isotopic Labeling
Preclinical research on the parent compound, NDGA, has pointed to several potential mechanisms of action. NDGA is known to be a potent inhibitor of lipoxygenases (LOXs), enzymes involved in the inflammatory cascade. nih.gov It also demonstrates antioxidant properties by scavenging reactive oxygen species and activating the NRF2 pathway, a key regulator of cellular antioxidant responses. nih.govscielo.br Furthermore, studies suggest it can modulate various signaling pathways involved in cell proliferation and metabolism, such as those related to insulin-like growth factor-1 (IGF-1R) and hepatic lipogenesis. nih.govnih.gov
A central question in translating these findings is whether the observed effects are due to the parent compound itself or its metabolites. NDGA undergoes metabolism that can lead to the formation of reactive intermediates, such as quinone-type species. nih.gov The use of this compound is instrumental in addressing this question. By slowing down the rate of metabolism, the deuterated analog allows for a clearer distinction between the activity of the parent molecule and that of its metabolic byproducts. If the biological effect is maintained or enhanced with this compound, which has a longer half-life and higher exposure (AUC) than the parent compound, it strengthens the hypothesis that the parent molecule is the primary active agent. researchgate.netnih.gov Conversely, a diminished effect might suggest that a rapidly formed metabolite is crucial for the compound's activity.
Elucidating Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships
Understanding the relationship between drug concentration and biological effect is fundamental. Deuteration provides a more stable pharmacokinetic profile, characterized by reduced clearance and increased systemic exposure. nih.gov In preclinical models, this allows for more controlled experiments to validate the engagement of specific molecular targets. For example, when testing the hypothesis that NDGA's anti-inflammatory effects are mediated through LOX inhibition, using this compound can help establish a more direct correlation between sustained plasma concentrations of the inhibitor and the downstream reduction in inflammatory biomarkers like leukotrienes. researchgate.net
The table below illustrates a hypothetical comparison of key parameters in a preclinical model, demonstrating how data from this compound can be used to test the hypothesis that the parent compound is responsible for NRF2 activation.
Table 1: Hypothetical Comparative PK/PD Profile in a Preclinical Model
| Parameter | (±)-Dihydroguaiaretic Acid (NDGA) | This compound | Translational Interpretation |
|---|---|---|---|
| Plasma Half-Life (t½) | ~2 hours | ~4 hours | Deuteration successfully slowed metabolic clearance. |
| Total Exposure (AUC) | X | ~2X | Increased systemic exposure achieved with the deuterated analog. |
| Metabolite M1 (Quinone-type) Formation | High | Low | Reduced rate of formation of the primary oxidative metabolite. |
| NRF2 Target Gene Expression (e.g., NQO1) | 3-fold increase | 5-fold increase | Enhanced pharmacodynamic effect correlates with higher exposure of the parent compound, supporting the hypothesis that the parent molecule directly activates the NRF2 pathway. |
This comparative approach allows researchers to build a stronger, evidence-based bridge from the observed preclinical efficacy of NDGA to a well-defined mechanistic hypothesis. By leveraging the altered pharmacokinetics of this compound, it becomes possible to systematically investigate the contribution of the parent drug versus its metabolites, validate target engagement, and establish a clearer PK/PD relationship, all of which are essential for potential clinical translation. nih.gov
Mechanistic Investigations of Dihydroguaiaretic Acid and Analogs Facilitated by ± Dihydroguaiaretic Acid D6
Modulation of Enzymatic Activities
Dihydroguaiaretic acid and its analogs are recognized for their ability to interact with and modulate the activity of several key enzymes involved in cellular signaling and inflammatory processes.
Lipoxygenase Inhibition and Kinetic Studies
Nordihydroguaiaretic acid (NDGA) is a well-established inhibitor of lipoxygenase (LOX) enzymes, which are critical in the metabolic pathway of arachidonic acid to produce leukotrienes, potent inflammatory mediators. nih.gov NDGA has been identified as a selective inhibitor of 5-lipoxygenase (5-LOX). nih.gov
Kinetic studies reveal a mixed-type inhibition of 5-LOX by NDGA. The proposed mechanism of action involves the disruption of the enzyme's catalytic redox cycle. LOX enzymes contain a non-heme iron atom at their catalytic center which cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states. NDGA is believed to interact with this iron center, maintaining it in the reduced Fe²⁺ state. This action breaks the redox cycle necessary for the enzyme to convert substrates like arachidonic acid into hydroperoxy fatty acids, thereby leading to the inactivation of the enzyme.
Meso-dihydroguaiaretic acid (MDGA), a related natural lignan (B3055560), has also been shown to inhibit inflammatory responses in human neutrophils, including the generation of superoxide (B77818) anions and the release of elastase. frontiersin.org
| Compound | Enzyme | IC50 Value | Reference Compound | IC50 Value (Reference) |
|---|---|---|---|---|
| Nordihydroguaiaretic Acid (NDGA) | 5-Lipoxygenase (5-LOX) | 5.020 µM | Pinostrobin | 0.499 µM |
Cyclooxygenase-2 (COX-2) Pathway Modulation
In addition to its effects on the lipoxygenase pathway, Dihydroguaiaretic Acid analogs also modulate the cyclooxygenase (COX) pathway. The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins. nih.gov NDGA has been shown to inhibit this pathway, contributing to its anti-inflammatory profile. researchgate.net
Studies using an isolated perfused rat ovary model demonstrated that NDGA not only reduced the levels of leukotriene B4 (a product of the LOX pathway) but also significantly decreased the production of prostaglandins PGE2 and PGF2α, which are products of the COX pathway. biorxiv.org This dual inhibition of both the LOX and COX pathways highlights a broad-spectrum anti-inflammatory action. This modulation of eicosanoid production is a key mechanism behind the compound's biological effects. researchgate.netbiorxiv.org
DNA Topoisomerase I and II Interventions
Based on available research, there is currently a lack of direct evidence to suggest that Dihydroguaiaretic Acid or its analog Nordihydroguaiaretic Acid (NDGA) function as direct inhibitors of DNA topoisomerases I and II. While some studies have noted that NDGA can inhibit DNA synthesis and induce apoptosis in cancer cells, these effects have been primarily attributed to other mechanisms, such as the inhibition of receptor tyrosine kinases and the disruption of inflammatory signaling pathways. selleckchem.com Investigations into compounds that do inhibit these enzymes, for example from the plant Reynoutria japonica, have not identified NDGA among them. medchemexpress.com
Antioxidative and Redox Biology Studies
The potent antioxidant activity of Dihydroguaiaretic Acid is central to its mechanism of action, influencing cellular redox balance and protecting against oxidative stress.
Scavenging of Reactive Oxygen Species (ROS)
Nordihydroguaiaretic acid (NDGA) is a powerful antioxidant capable of scavenging a wide array of reactive oxygen species (ROS). researchgate.net Its efficacy as a scavenger has been demonstrated in various in vitro assays. selleckchem.commdpi.com NDGA effectively neutralizes peroxynitrite, singlet oxygen, hydroxyl radicals, and hypochlorous acid. researchgate.netselleckchem.commdpi.com Furthermore, meso-dihydroguaiaretic acid (MDGA) has also been shown to possess strong free-radical scavenging activity. frontiersin.orgnih.gov This direct scavenging of ROS is a primary component of its cytoprotective effects. researchgate.net For instance, NDGA has been shown to attenuate ROS production and cell death in human monocytes exposed to oxidative stress. researchgate.net
| Reactive Oxygen Species (ROS) | IC50 of NDGA (µM) | Comparative Efficacy Notes |
|---|---|---|
| Peroxynitrite (ONOO⁻) | 4 ± 0.94 | As efficient as uric acid. selleckchem.commdpi.com |
| Hydroxyl Radical (OH•) | 0.15 ± 0.02 | More efficient than dimethyl thiourea, uric acid, and trolox. selleckchem.commdpi.com |
| Superoxide Anion (O₂⁻) | 15 ± 1 | More efficient than N-acetyl-cysteine and glutathione. selleckchem.commdpi.com |
| Singlet Oxygen (¹O₂) | 151 ± 20 | More efficient than dimethyl thiourea, lipoic acid, and glutathione. selleckchem.commdpi.com |
| Hypochlorous Acid (HOCl) | 622 ± 42 | As efficient as lipoic acid and N-acetyl-cysteine. selleckchem.commdpi.com |
Impact on Glutathione Homeostasis and Oxidative Stress Responses
Glutathione (GSH) is a crucial intracellular antioxidant and a key regulator of cellular redox homeostasis. Studies have shown that NDGA can significantly impact the glutathione system. In murine hematopoietic cells, treatment with NDGA led to an increase in glutathione disulfide (GSSG) levels. This indicates a shift in the cellular redox balance towards an oxidative state, as GSH is consumed to counteract the stress induced by the compound.
The pro-oxidant effects of NDGA are further supported by the finding that pretreatment with N-acetylcysteine, a precursor for glutathione synthesis, can completely block NDGA-induced apoptosis and loss of mitochondrial membrane potential. nih.gov This demonstrates that the depletion or oxidation of the glutathione pool is a critical step in the apoptotic pathway triggered by NDGA in these cells. nih.gov These findings suggest that while NDGA has direct antioxidant properties through ROS scavenging, it can also induce oxidative stress responses within the cell, leading to the oxidation of glutathione and subsequent cellular effects. nih.gov
Cell Signaling Pathway Perturbations
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Dihydroguaiaretic acid has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Studies have demonstrated that NDGA can upregulate both the mRNA and nuclear protein levels of PPARα. nih.gov This leads to an increase in PPARα promoter activity. nih.gov The activation of PPARα by NDGA is associated with enhanced hepatic fatty acid oxidation. nih.gov Research in hepatocytes has shown that reducing PPARα expression through siRNA negates the stimulatory effect of NDGA on fatty acid catabolism, confirming the critical role of this receptor in mediating the compound's metabolic effects. nih.gov Furthermore, in animal models, the beneficial effects of NDGA on hepatic fatty acid oxidation were not observed in PPARα-deficient mice. nih.gov
| Effect on PPARα | Observed Outcome | Model System |
| Gene Expression | Upregulation of PPARα mRNA | AML12 Hepatocytes |
| Protein Levels | Increased nuclear PPARα protein | AML12 Hepatocytes |
| Promoter Activity | Increased PPARα promoter activity | AML12 Hepatocytes |
| Fatty Acid Metabolism | Enhanced fatty acid catabolism | AML12 Hepatocytes, ob/ob mice |
AMP-Activated Kinase (AMPK) Pathway Engagement
The AMP-Activated Kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is another significant target of dihydroguaiaretic acid. Research has indicated that NDGA treatment leads to the activation of AMPK in the liver and in HepG2 hepatocytes. nih.gov This activation is a key mechanism underlying the compound's ability to address hypertriglyceridemia. nih.gov Specifically, oral administration of NDGA in models of high-fructose diet-induced metabolic dysregulation resulted in decreased plasma levels of glucose, insulin, triglycerides, and fatty acids, which was associated with increased hepatic mitochondrial fatty acid oxidation and reduced triglyceride accumulation in the liver. nih.gov
| Pathway Component | Effect of Dihydroguaiaretic Acid Analog | Consequence |
| AMPK | Activation in liver and hepatocytes | Improved metabolic parameters |
| Downstream Effects | Increased hepatic mitochondrial fatty acid oxidation | Attenuation of hepatic triglyceride accumulation |
| Plasma Metabolites | Decreased glucose, insulin, and triglycerides | Amelioration of hypertriglyceridemia |
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling Influences
Dihydroguaiaretic acid and its analogs have been shown to exert inhibitory effects on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical pathway in inflammation. However, some studies suggest that the effects might be indirect or context-dependent. For instance, in the context of osteoclastogenesis, NDGA did not appear to directly inhibit NF-κB itself but rather targeted the induction of NFATc1, a key transcription factor downstream of RANKL signaling. nih.gov In other contexts, the anti-inflammatory actions of related compounds like meso-dihydroguaiaretic acid (MDGA) are attributed to the suppression of pro-inflammatory signaling cascades that can involve NF-κB. nih.govnih.govmdpi.com
| Signaling Molecule | Effect of Dihydroguaiaretic Acid Analog | Cellular Context |
| NF-κB | No direct inhibition observed in some models | RANKL-induced osteoclastogenesis |
| NFATc1 | Significant inhibition of induction | Osteoclast precursors |
| Pro-inflammatory Responses | General suppression | Human neutrophils |
| Target Protein | Inhibitory Action | Observed Effect |
| IGF-1R | Direct inhibition of tyrosine kinase activity | Decreased downstream signaling (e.g., Akt/PKB phosphorylation) duke.edu |
| HER2/neu | Inhibition of autophosphorylation | Suppression of ligand-independent receptor activation duke.edu |
| TGF-β type I receptor | Direct inhibition of serine/threonine kinase activity | Repression of Smad2 phosphorylation nih.gov |
| 5-Lipoxygenase (5-LOX) | Inhibition | IC50 = 8 µM medchemexpress.com |
| Receptor | Nature of Interaction | Functional Outcome |
| FGFR3 | Direct interaction, potentially non-competitive with ATP | Reduced receptor autophosphorylation and downstream signaling |
| Multiple Kinases | Inhibition | Broad anti-proliferative and anti-cancer activities frontiersin.org |
Chemical Synthesis and Isotopic Labeling Strategies for ± Dihydroguaiaretic Acid D6
Synthetic Routes for Dihydroguaiaretic Acid Backbones
The foundational step in synthesizing (±)-Dihydroguaiaretic Acid-d6 is the construction of its non-deuterated backbone, 4,4'-(2,3-dimethyl-1,4-butanediyl)bis(2-methoxyphenol). The core structure is a lignan (B3055560) characterized by a 2,3-dimethyl-1,4-butanediyl bridge connecting two guaiacol (B22219) (2-methoxyphenol) units. Several synthetic strategies have been developed to construct this C18 skeleton.
One common approach involves the synthesis of the precursor nordihydroguaiaretic acid (NDGA), which has hydroxyl groups in place of the methoxy (B1213986) groups. A reported synthesis starts from vanillin, which undergoes etherification, oxidation, and condensation to yield a β-keto ester. nih.gov Oxidative coupling of this intermediate produces a dimer, which is then subjected to acid-catalyzed cyclodehydration and a series of selective hydrogenations to yield the NDGA backbone. nih.gov
Another route involves the hydrodemethylation of the dimethyl ether of guaiacolinic acid, a component of guaiac (B1164896) resin. chemicalbook.com A laboratory-scale synthesis can be achieved by reacting 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane with hydrobromic acid to demethylate the ether groups, yielding nordihydroguaiaretic acid. chemicalbook.com The key 1,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutane intermediate can be synthesized through the reductive coupling of 1-(3,4-dimethoxybenzyl)-1-bromoethane. acs.org
Once the dihydroxy precursor, nordihydroguaiaretic acid (NDGA), is obtained, the final step to achieve the dihydroguaiaretic acid backbone is a methylation reaction to convert the two phenolic hydroxyl groups on each aromatic ring into methoxy groups.
Regioselective and Stereoselective Deuterium (B1214612) Incorporation Methods
For this compound, the six deuterium atoms are incorporated into the two methoxy groups (-OCH₃), resulting in two trideuteromethoxy groups (-OCD₃). This specific placement requires a regioselective labeling strategy. The most direct and efficient method is to introduce the deuterium label during the final methylation step of the synthesis.
This is typically achieved by using a deuterated methylating agent. After the synthesis of the nordihydroguaiaretic acid (NDGA) precursor, which contains four free phenolic hydroxyl groups, a selective methylation of the hydroxyl groups at the 3 and 3' positions is performed using a deuterated reagent. Common deuterated methylating agents include:
Deuterated methyl iodide (CD₃I)
Deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)
The reaction involves treating NDGA with a suitable base to deprotonate the phenolic hydroxyls, followed by quenching with the deuterated electrophile (e.g., CD₃I). This results in the formation of this compound with high isotopic enrichment at the desired positions. This late-stage introduction of deuterium is often preferred as it is cost-effective and avoids potential loss or exchange of isotopes during intermediate synthetic steps. researchgate.net
While other deuterium labeling methods exist, they are less suitable for this specific target. For example, electrophilic aromatic deuteration, which involves H/D exchange on the aromatic rings using deuterated acids, would label the benzene (B151609) rings rather than the methoxy groups. acs.orgacs.org Similarly, reductive deuteration using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) targets carbonyls or other reducible functional groups, which are not present in the final stages of this synthesis. researchgate.net
Characterization of Labeled Compounds
The structural integrity, and the position and level of deuterium incorporation in the synthesized this compound must be rigorously confirmed. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is employed for this purpose. rsc.orgrsc.org
NMR spectroscopy is a powerful tool for verifying the exact location of the deuterium labels. rsc.org
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet signal for the methoxy protons (-OCH₃), typically found around 3.8 ppm, will be absent or significantly diminished. The disappearance of this signal is a primary indicator of successful deuteration at the intended methoxy positions. The other signals corresponding to the aromatic and aliphatic protons of the backbone should remain, confirming the integrity of the core structure.
¹³C NMR: The carbon-13 NMR spectrum provides definitive evidence of deuteration. The carbon atom of a trideuteromethoxy group (-OCD₃) exhibits two key features:
Isotope Shift: It will appear at a slightly different chemical shift (typically upfield) compared to the corresponding -OCH₃ carbon due to the isotopic effect. nih.gov
C-D Coupling: The signal will appear as a multiplet (typically a septet) due to coupling with the three deuterium atoms (spin I = 1). This characteristic splitting pattern confirms the presence of the C-D₃ bond.
Table 1: Expected NMR Spectral Data Comparison
| Nucleus | (±)-Dihydroguaiaretic Acid (Unlabeled) | This compound | Interpretation |
|---|---|---|---|
| ¹H | Singlet ~3.8 ppm (6H, 2 x -OCH₃) | Signal absent or significantly reduced | Confirms replacement of H with D on methoxy groups. |
| ¹³C | Singlet ~56 ppm (2 x -OCH₃) | Multiplet ~56 ppm (shifted slightly upfield) | Confirms C-D bonds and location of label. |
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and determining the isotopic purity of the labeled compound. nih.govresearchgate.net It allows for the differentiation of molecules with very small mass differences.
For this compound, HRMS analysis will show a molecular ion peak corresponding to the mass of the d6-isotopologue. The unlabeled compound has a molecular formula of C₂₀H₂₆O₄ and a monoisotopic mass of approximately 330.1831 g/mol . nih.gov The d6-labeled compound (C₂₀H₂₀D₆O₄) will have a mass approximately 6.0378 Da higher.
HRMS can resolve the signal of the target d6 compound from signals of incompletely labeled (d1-d5) or unlabeled (d0) species. nih.govresearchgate.net The isotopic purity is calculated by comparing the integrated peak areas of the different isotopologues. rsc.orgrsc.org This analysis is vital for validating the compound for use as an internal standard in quantitative assays. nih.govresearchgate.net
Table 2: Expected High-Resolution Mass Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (g/mol) |
|---|---|---|
| (±)-Dihydroguaiaretic Acid | C₂₀H₂₆O₄ | 330.1831 |
| This compound | C₂₀H₂₀D₆O₄ | 336.2209 |
Future Research Directions and Advanced Applications of ± Dihydroguaiaretic Acid D6
Integration with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. In this context, (±)-Dihydroguaiaretic Acid-d6 would be an essential tool for the accurate quantification of its non-deuterated counterpart in complex biological matrices, which is the first step in generating high-quality data for systems-level analysis.
Cross-Platform Omics Data Integration (e.g., Proteomics, Transcriptomics)
The integration of data from various "omics" platforms, such as proteomics and transcriptomics, provides a holistic view of cellular responses to stimuli, including the administration of bioactive compounds like (±)-Dihydroguaiaretic Acid. nih.gov Transcriptomic analyses reveal changes in gene expression, while proteomic analyses provide insight into the corresponding changes in protein levels and their post-translational modifications. mdpi.com
In future studies investigating the biological effects of (±)-Dihydroguaiaretic Acid, its deuterated form, this compound, would be indispensable for accurately measuring the compound's concentration in cell cultures or tissues. This precise quantification is crucial for correlating the compound's dose with observed changes in gene and protein expression profiles. For instance, researchers could treat a cell line with (±)-Dihydroguaiaretic Acid and then use this compound as an internal standard in LC-MS-based quantification of the parent compound, while simultaneously analyzing the cellular transcriptome and proteome. nih.gov This integrated approach could reveal the molecular pathways modulated by the compound.
Table 1: Illustrative Integrated Omics Study Design
| Parameter | Description |
| Test Compound | (±)-Dihydroguaiaretic Acid |
| Internal Standard | This compound |
| Biological System | Human liver cell line (e.g., HepG2) |
| Transcriptomic Analysis | RNA-Sequencing to identify differentially expressed genes. |
| Proteomic Analysis | Mass spectrometry-based proteomics (e.g., SILAC) to identify differentially expressed proteins. researchgate.net |
| Bioinformatic Integration | Pathway analysis to correlate compound concentration with changes in gene and protein expression networks. |
Automation and High-Throughput Screening in Bioanalysis
High-throughput screening (HTS) allows for the rapid testing of large numbers of samples, a cornerstone of modern drug discovery and metabolism studies. nih.gov Automation in bioanalysis enhances the speed, reproducibility, and efficiency of these screenings. nih.gov
The role of this compound in this domain is to serve as a robust internal standard in automated HTS assays designed to:
Evaluate the metabolic stability of (±)-Dihydroguaiaretic Acid in various in vitro systems (e.g., liver microsomes).
Screen for potential drug-drug interactions by assessing the inhibitory effects of other compounds on the metabolism of (±)-Dihydroguaiaretic Acid.
An automated platform could prepare 96-well plates with liver microsomes, the test compound, and a panel of potential inhibitors. Following incubation, an automated liquid handling system would perform sample extraction, adding this compound as the internal standard just before LC-MS/MS analysis. This approach ensures that any variability in sample processing or instrument response is normalized, providing reliable data across thousands of samples. aptochem.com
Computational Modeling and In Silico Studies
Computational modeling and in silico studies offer predictive insights into the behavior of molecules, reducing the time and cost associated with laboratory experiments. alfa-chemistry.com These approaches can be particularly useful in understanding the properties of compounds like (±)-Dihydroguaiaretic Acid and its deuterated analogue.
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Predictions
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. While the biological activity of this compound is expected to be nearly identical to its non-deuterated form, its metabolic stability may differ due to the kinetic isotope effect. scispace.comgabarx.com
Computational tools can be used to build SAR and Structure-Metabolism Relationship (SMR) models for a series of compounds related to Dihydroguaiaretic Acid. These models could predict how structural modifications, including deuteration at specific sites, might alter both the therapeutic efficacy and the metabolic profile. For example, predictive models could identify which hydrogen atoms in the molecule are most susceptible to enzymatic oxidation, guiding the synthesis of more metabolically stable deuterated versions. alfa-chemistry.com
Molecular Docking and Dynamics Simulations
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.govmdpi.com Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time.
These techniques could be applied to understand the interactions of (±)-Dihydroguaiaretic Acid with its biological targets. Molecular docking studies could predict the binding affinity and mode of interaction of the compound with various enzymes or receptors. While the docking pose of the d6-analogue would be identical to the non-deuterated form, molecular dynamics simulations could potentially reveal subtle differences in the vibrational modes and stability of the C-D versus C-H bonds within the binding pocket. Such studies, guided by experimental data from techniques like hydrogen-deuterium exchange mass spectrometry, can provide deep insights into the molecular basis of the compound's activity. nih.gov
Table 2: Potential In Silico Study Parameters for (±)-Dihydroguaiaretic Acid
| Modeling Technique | Objective | Potential Insights |
| Molecular Docking | Predict binding mode and affinity to target proteins (e.g., enzymes, receptors). | Identification of key interacting amino acid residues; ranking of potential biological targets. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability; understanding the influence of deuteration on bond dynamics. |
| SAR/SMR Modeling | Correlate chemical structure with activity and metabolism. | Prediction of activity for novel analogues; identification of metabolic hotspots. |
Development of Novel Analytical Platforms for Complex Biological Samples
The demand for higher sensitivity and specificity in bioanalysis, especially for samples with complex matrices like blood, plasma, or tissue homogenates, drives the development of new analytical platforms. Techniques such as advanced liquid chromatography, supercritical fluid chromatography, and high-resolution mass spectrometry are at the forefront of this evolution.
In this context, this compound is a critical enabler. The ideal internal standard co-elutes with the analyte and is chemically identical, differing only in mass. aptochem.com This ensures that any matrix effects, such as ion suppression or enhancement in the mass spectrometer source, affect both the analyte and the standard equally, allowing for accurate correction and quantification. clearsynth.com
Future analytical platforms will likely move towards even smaller sample volumes and faster analysis times. The development and validation of such methods for the quantification of (±)-Dihydroguaiaretic Acid will rely heavily on the availability of a high-purity, stable isotope-labeled internal standard like this compound to ensure data integrity and reliability. researchgate.netnih.gov
Role in Advancing Understanding of Natural Product Bioactivity Mechanisms
The study of natural products and their therapeutic potential is a cornerstone of pharmacological research. A significant challenge in this field lies in elucidating the precise mechanisms by which these compounds exert their biological effects. The deuterated form of (±)-Dihydroguaiaretic Acid, this compound, serves as a powerful tool in overcoming these challenges, offering researchers a sophisticated means to investigate and understand the bioactivity of natural products at a molecular level.
The primary application of this compound in mechanistic studies is its use as an internal standard in quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Due to its structural similarity to the non-deuterated compound, it behaves almost identically during extraction and analysis. However, its increased mass, due to the six deuterium (B1214612) atoms, allows it to be distinguished from the native compound by a mass spectrometer. This enables precise and accurate quantification of the natural product in biological samples, a critical step in understanding its pharmacokinetics and pharmacodynamics.
One of the key areas where this is applicable is in the study of enzyme inhibition. Dihydroguaiaretic acid is known to be an inhibitor of enzymes such as lipoxygenase. pharmaffiliates.com To understand the kinetics and mechanism of this inhibition, researchers need to accurately measure the concentration of the inhibitor over time. This compound can be added to the experimental system as an internal standard, allowing for the precise measurement of the non-deuterated, active compound. This aids in determining key parameters like the inhibition constant (Ki), which is fundamental to characterizing the potency and mechanism of an enzyme inhibitor.
The application of deuterated lignans (B1203133), the class of compounds to which dihydroguaiaretic acid belongs, extends to broader investigations of metabolic pathways. By tracing the biotransformation of these labeled compounds, scientists can map the intricate network of enzymatic reactions involved in their breakdown and excretion. This not only sheds light on the specific natural product being studied but can also provide insights into the general metabolic pathways of related compounds.
| Application Area | Role of this compound | Analytical Technique(s) | Key Insights Gained |
| Enzyme Kinetics | Internal Standard for accurate quantification of the active inhibitor. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of inhibition constants (Ki), understanding of inhibition mechanisms. |
| Metabolism Studies | Metabolic tracer to follow the biotransformation of the parent compound. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of metabolites, elucidation of metabolic pathways, assessment of bioactivation or detoxification. |
| Pharmacokinetic Analysis | Internal Standard for quantifying drug concentration in biological fluids and tissues. | LC-MS/MS | Determination of absorption, distribution, metabolism, and excretion (ADME) profiles. |
Q & A
Q. What analytical techniques are recommended for quantifying (±)-Dihydroguaiaretic Acid-d6 in plant-derived samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in detecting deuterated compounds. Isotopic separation can be achieved using reversed-phase C18 columns with mobile phases adjusted for polarity (e.g., acetonitrile/water gradients). Calibration curves should incorporate deuterated internal standards to account for matrix effects, as demonstrated in studies quantifying similar lignans in Schisandra sphenanthera tissues .
Q. How can researchers distinguish this compound from its non-deuterated analog in mixed samples?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is critical for structural differentiation. The absence of proton signals at deuterated positions (e.g., aromatic or methyl groups) confirms isotopic labeling. Additionally, mass spectrometry with high-resolution accurate mass (HRAM) analysis can resolve mass shifts (+6 Da) caused by deuteration .
Q. What are the primary challenges in synthesizing this compound, and how are they addressed?
- Methodological Answer : Deuterium incorporation requires selective hydrogen-deuterium exchange or synthesis via deuterated precursors (e.g., deuterated methyl groups). Challenges include isotopic purity and avoiding proton back-exchange during purification. Techniques like anhydrous reaction conditions and deuterated solvents (e.g., DO or CDOD) are essential to maintain isotopic integrity .
Advanced Research Questions
Q. How does deuteration affect the biological activity of (±)-Dihydroguaiaretic Acid in antifungal assays?
- Methodological Answer : Comparative studies using the Hansch-Fujita QSAR model can isolate isotopic effects. For example, deuterated analogs may exhibit altered log (lipophilicity) or metabolic stability, impacting membrane permeability in fungal cells. Controlled assays with Candida albicans or Aspergillus strains, paired with molecular docking, can quantify activity differences .
Q. What experimental strategies resolve contradictions in metabolic stability data between (±)-Dihydroguaiaretic Acid and its deuterated form?
- Methodological Answer : Discrepancies may arise from isotope effects on cytochrome P450-mediated oxidation. Use tandem mass spectrometry (LC-MS/MS) with -labeled internal standards to track metabolic pathways in hepatic microsomes. Parallel studies in deuterium oxide (DO)-enriched media can isolate solvent isotope effects .
Q. How can isotopic tracing with this compound elucidate its distribution in plant biosynthetic pathways?
- Methodological Answer : Pulse-chase experiments using -NMR or isotope ratio mass spectrometry (IRMS) track deuterium incorporation into intermediates like p-coumaric acid or coniferyl alcohol. Tissue-specific extraction (e.g., roots vs. leaves) paired with kinetic modeling identifies rate-limiting steps in lignan biosynthesis .
Q. What computational approaches predict the isotopic impact of deuteration on (±)-Dihydroguaiaretic Acid’s binding affinity to target proteins?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D) model bond vibrational differences. Binding free energy calculations (MM-PBSA) compare deuterated vs. non-deuterated forms interacting with enzymes like 5-lipoxygenase, revealing subtle thermodynamic shifts .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to account for isotopic variability in this compound?
- Methodological Answer : Include a non-deuterated control group and use ANOVA with post-hoc Tukey tests to assess significance. Normalize data to account for batch-to-batch isotopic purity (e.g., ≥98% deuterium by LC-MS). Power analysis ensures sample sizes are sufficient to detect small effect sizes caused by deuteration .
Q. What statistical methods are appropriate for analyzing spatial distribution data of this compound in plant tissues?
- Methodological Answer : Multivariate analysis (e.g., PCA or cluster analysis) identifies tissue-specific accumulation patterns. Geospatial mapping tools (e.g., GIS) combined with HPLC-MS data visualize concentration gradients, while mixed-effects models account for environmental covariates like soil pH or light exposure .
Q. How can researchers validate the absence of kinetic isotope effects (KIEs) in enzymatic assays with this compound?
- Methodological Answer : Conduct steady-state kinetic assays (e.g., Michaelis-Menten) under identical conditions for deuterated and non-deuterated substrates. Compare and values; significant deviations () indicate KIEs. Transition-state analysis using -isotope effects further isolates mechanistic impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
